2,2-Difluoro-4-methylenepentanedioic acid
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Overview
Description
2,2-Difluoro-4-methylenepentanedioic acid is a chemical compound with the molecular formula C6H6F2O4 and a molecular weight of 180.11 g/mol This compound is characterized by the presence of two fluorine atoms and a methylene group attached to a pentanedioic acid backbone
Preparation Methods
The synthesis of 2,2-Difluoro-4-methylenepentanedioic acid typically involves the introduction of fluorine atoms into the pentanedioic acid structure. One common synthetic route includes the reaction of a suitable precursor with a fluorinating agent under controlled conditions. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
2,2-Difluoro-4-methylenepentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2,2-Difluoro-4-methylenepentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Difluoro-4-methylenepentanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various receptors and enzymes. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2-Difluoro-4-methylenepentanedioic acid is unique due to its specific substitution pattern and the presence of fluorine atoms. Similar compounds include:
- 2,2-Difluoropentanedioic acid
- 4-Methylenepentanedioic acid
- 2-Fluoro-4-methylenepentanedioic acid
These compounds share structural similarities but differ in their chemical properties and reactivity.
Biological Activity
2,2-Difluoro-4-methylenepentanedioic acid (DFMPDA) is a synthetic compound that has garnered interest in various fields of biochemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DFMPDA, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₅H₆F₂O₄
- Molecular Weight : 172.10 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the structure.
Biological Activity Overview
DFMPDA has been primarily studied for its role in inhibiting certain enzymatic processes, particularly involving dioxygenases. The compound's structural characteristics allow it to interact with various biological targets, leading to significant implications in medicinal chemistry and therapeutic applications.
Research indicates that DFMPDA may act as an inhibitor of the TET (Ten-Eleven Translocation) enzyme family, which plays a crucial role in DNA demethylation. Inhibition of TET enzymes can influence gene expression and cellular differentiation, making DFMPDA a candidate for further investigation in cancer biology and epigenetics.
Study 1: Inhibition of TET Enzymes
A study published in PubMed Central highlighted that compounds similar to DFMPDA exhibit competitive inhibition against the co-substrate α-KG in the TET2 catalytic domain. Specifically, it was found that related compounds could inhibit TET2 activity with an IC50 value of approximately 11 µM when tested in vitro . This suggests that DFMPDA may similarly affect TET enzyme activity, potentially impacting hematopoietic malignancies where TET mutations are prevalent.
Study 2: Toxicological Assessment
According to safety data sheets from AK Scientific, DFMPDA is classified as a skin and eye irritant and may cause respiratory irritation upon exposure. Acute toxicity data is limited; however, symptoms related to skin contact include itching and redness . Understanding these toxicological profiles is crucial for evaluating the safe handling and potential therapeutic applications of DFMPDA.
Table: Summary of Biological Effects
Properties
IUPAC Name |
2,2-difluoro-4-methylidenepentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O4/c1-3(4(9)10)2-6(7,8)5(11)12/h1-2H2,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJFKMHKHJIQIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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